Plakinamine K

Descripción

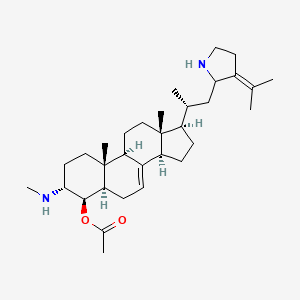

Plakinamine K is a steroidal alkaloid isolated from the marine sponge Corticium niger, collected off Boracay Island, Philippines. It belongs to the plakinamine family, characterized by a modified ergostane-type steroidal core with nitrogen substitution at C-3 in the A-ring and a linear or cyclized nitrogenous side chain (Fig. 16, ). This compound (compound 227) exhibits potent cytotoxicity against human colon carcinoma (HCT-116) cell lines, with an IC50 value of 1.4 μM . Its structure was elucidated via spectroscopic analysis, including 2D-NMR and mass spectrometry, confirming a steroidal backbone with a dimethylamino group and an acyclic side chain .

Propiedades

Fórmula molecular |

C32H52N2O2 |

|---|---|

Peso molecular |

496.8 g/mol |

Nombre IUPAC |

[(3R,4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-3-(methylamino)-17-[(2R)-1-(3-propan-2-ylidenepyrrolidin-2-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

InChI |

InChI=1S/C32H52N2O2/c1-19(2)22-14-17-34-29(22)18-20(3)24-10-11-25-23-8-9-27-30(36-21(4)35)28(33-7)13-16-32(27,6)26(23)12-15-31(24,25)5/h8,20,24-30,33-34H,9-18H2,1-7H3/t20-,24-,25+,26+,27+,28-,29?,30-,31-,32-/m1/s1 |

Clave InChI |

WYIXBFLRDRBIKC-NNKIXZNXSA-N |

SMILES isomérico |

C[C@H](CC1C(=C(C)C)CCN1)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H]([C@@H]5OC(=O)C)NC)C)C |

SMILES canónico |

CC(CC1C(=C(C)C)CCN1)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5OC(=O)C)NC)C)C |

Sinónimos |

plakinamine K |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Plakinamine Compounds

Plakinamine K shares structural and functional similarities with other plakinamines, but key differences in substituents and side chains dictate variations in bioactivity. Below is a detailed comparison:

Structural Comparisons

- Key Structural Notes: The presence of a hydroxy group at C-2 in plakinamine L reduces antitubercular activity compared to plakinamine M, which lacks this group . Plakinamine P’s equatorial H-3 and trans-A/B ring fusion distinguish it from other plakinamines, which typically have axial H-3 .

Bioactivity Comparisons

- Key Bioactivity Notes: this compound is 10-fold more cytotoxic than plakinamine I against HCT-116 cells, likely due to its acyclic side chain enhancing membrane interaction . Plakinamine P exhibits selective antitubercular activity (MIC = 1.8 μg/mL) with low toxicity, linked to its structural mimicry of cholesterol, a critical nutrient for M. tuberculosis . Plakinamine L’s antitubercular activity (MIC = 3.6 μg/mL) is superior to plakinamine M (MIC = 15.8 μg/mL), suggesting the C-2 hydroxy group may hinder target binding .

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating and characterizing Plakinamine K from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (column chromatography, HPLC). Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Researchers should cross-validate spectral data against published libraries and ensure purity (>95%) via LC-MS .

- Data Consideration : Document extraction yields (e.g., 0.02% w/w from Plakortis spp.) and compare retention times with reference standards .

Q. How do researchers design initial cytotoxicity assays for this compound?

- Methodological Answer : Use standardized cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and triplicate wells to assess reproducibility. Optimize incubation times (48–72 hours) and concentrations (1–100 µM) to establish dose-response curves .

- Data Contradiction Note : Variations in IC₅₀ values may arise from differences in cell passage numbers or serum concentrations in culture media .

Q. What analytical techniques confirm the stability of this compound under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC at varying pH, temperature, and light exposure. Monitor degradation products via tandem MS. For biological assays, pre-test compound stability in cell culture media over 24–48 hours .

Advanced Research Questions

Q. How can conflicting reports on this compound’s mechanism of action be reconciled?

- Methodological Answer : Perform comparative studies using knock-out cell models (e.g., CRISPR for suspected targets like NF-κB) or competitive binding assays. Integrate transcriptomic (RNA-seq) and proteomic (SILAC) data to identify downstream pathways. Cross-reference findings with structural analogs (e.g., Plakinamine L) to isolate functional groups responsible for activity .

- Data Analysis : Use pathway enrichment tools (DAVID, STRING) to highlight statistically significant pathways (p<0.05) and validate via Western blot .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ retrosynthetic analysis to prioritize key intermediates (e.g., bicyclic core via Diels-Alder). Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. Validate synthetic batches via chiral HPLC and compare bioactivity with natural isolates .

- Challenge Note : Scalability issues may arise from low yields in cyclization steps; consider microwave-assisted synthesis to improve efficiency .

Q. How should researchers address discrepancies in reported pharmacokinetic properties of this compound?

- Methodological Answer : Standardize in vivo models (e.g., Sprague-Dawley rats) with controlled diets and IV/oral dosing. Use LC-MS/MS for plasma concentration tracking. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin). Compare bioavailability with solubilizing agents (e.g., PEG 400) .

- Data Interpretation : Note interspecies metabolic differences—human liver microsome assays can predict human PK more accurately .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigorous experimental design for studying this compound’s bioactivity?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Pilot studies to determine LC-MS detection limits.

- Novel: Compare this compound with understudied marine alkaloids.

- Ethical: Adhere to ARRIVE guidelines for animal studies .

Q. How can researchers critically evaluate existing literature on this compound for gaps?

- Answer : Conduct systematic reviews using PRISMA guidelines. Code studies for variables like solvent systems, assay endpoints, and model organisms. Use tools like VOSviewer to map keyword clusters (e.g., “apoptosis,” “marine natural products”) and identify underexplored areas .

Tables of Key Data

| Parameter | Reported Range | Methodology Reference |

|---|---|---|

| IC₅₀ (Cytotoxicity) | 8.5–35 µM (MCF-7 cells) | MTT assay |

| Extraction Yield | 0.01–0.03% w/w | Column chromatography |

| Synthetic Purity | 89–94% | Chiral HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.